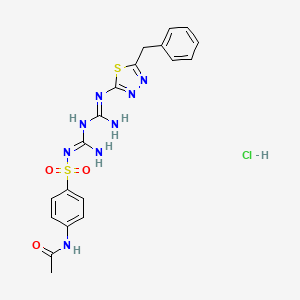
Acetamide, N-(4-(((imino((imino((5-(phenylmethyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-(((imino((imino((5-(phenylmethyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a thiadiazole ring, sulfonyl group, and multiple amine functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((imino((imino((5-(phenylmethyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved by reacting a phenylmethyl-substituted hydrazine with carbon disulfide and an appropriate oxidizing agent.
Introduction of the Sulfonyl Group: The thiadiazole intermediate is then reacted with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group.
Amine Functionalization: The final steps involve the sequential introduction of amine groups through nucleophilic substitution reactions, followed by the formation of the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine functionalities, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic ring and amine groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Sulfides and thiols.
Substitution Products: Halogenated and alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may inhibit certain enzymes, making it a potential candidate for drug development.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Medicine
Therapeutic Agents: Due to its complex structure, the compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Diagnostic Tools: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Polymer Production: The compound can be used as a monomer or additive in the production of specialized polymers.
Agriculture: It may serve as an active ingredient in pesticides or herbicides.
Wirkmechanismus
The mechanism of action of Acetamide, N-(4-(((imino((imino((5-(phenylmethyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, potentially inhibiting their activity or altering their function. The thiadiazole ring and sulfonyl group may also contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]
- N-(4-(((ACETYLOXY)IMINO)METHYL)PHENYL)ACETAMIDE
- N-(4-((4-METHYL-BENZYLIDENE)-AMINO)-PHENYL)-ACETAMIDE
Uniqueness
Acetamide, N-(4-(((imino((imino((5-(phenylmethyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
109225-36-7 |
|---|---|
Molekularformel |
C19H21ClN8O3S2 |
Molekulargewicht |
509.0 g/mol |
IUPAC-Name |
N-[4-[(E)-[amino-[[(E)-N'-(5-benzyl-1,3,4-thiadiazol-2-yl)carbamimidoyl]amino]methylidene]amino]sulfonylphenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C19H20N8O3S2.ClH/c1-12(28)22-14-7-9-15(10-8-14)32(29,30)27-18(21)23-17(20)24-19-26-25-16(31-19)11-13-5-3-2-4-6-13;/h2-10H,11H2,1H3,(H,22,28)(H5,20,21,23,24,26,27);1H |
InChI-Schlüssel |
XQDJPRYVTJVGBY-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C(\N)/N/C(=N/C2=NN=C(S2)CC3=CC=CC=C3)/N.Cl |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C(N)NC(=NC2=NN=C(S2)CC3=CC=CC=C3)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



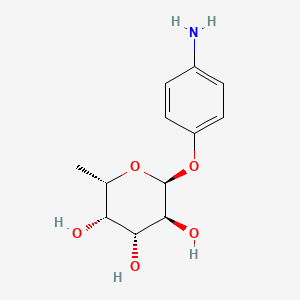
![dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13748741.png)
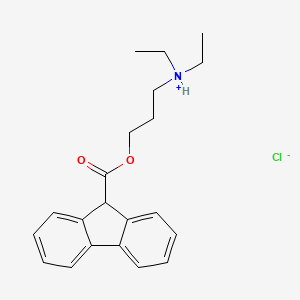
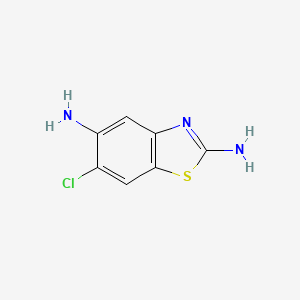


![[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B13748773.png)
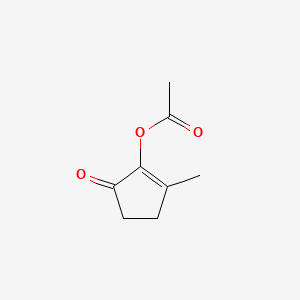
![[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B13748777.png)
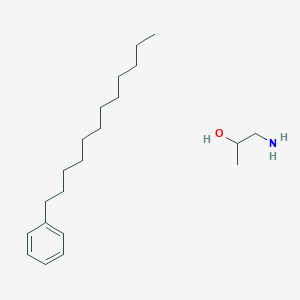
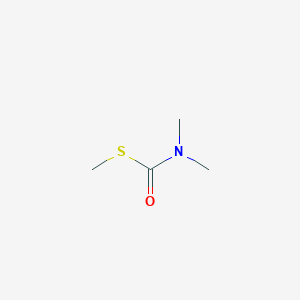
![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)

